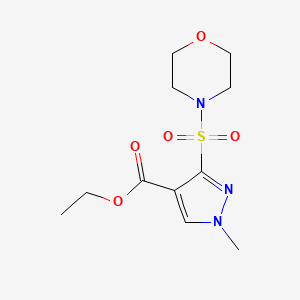

ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate

描述

属性

IUPAC Name |

ethyl 1-methyl-3-morpholin-4-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5S/c1-3-19-11(15)9-8-13(2)12-10(9)20(16,17)14-4-6-18-7-5-14/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNWFYUHPDLGLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound that falls under the category of pyrazole derivatives, which are known for their diverse biological activities. This article explores the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.36 g/mol. The compound includes a morpholine ring and a sulfonyl group, contributing to its solubility and potential interactions with biological targets .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in metabolic pathways. The presence of the morpholine moiety enhances solubility and bioavailability, while the pyrazole core is believed to interact with specific binding sites on target proteins .

Research indicates that pyrazole derivatives can exhibit anti-inflammatory , analgesic , antimicrobial , and anticancer properties. The sulfonamide structure may also play a role in modulating these activities .

Antimicrobial Activity

This compound has shown promising antimicrobial activity. Studies have demonstrated that pyrazole derivatives possess significant inhibitory effects against various pathogens, including bacteria and fungi. For instance, a study reported that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

Research on pyrazole derivatives has highlighted their potential as anticancer agents. A study evaluated the cytotoxic effects of several pyrazoles in breast cancer cell lines (MCF-7 and MDA-MB-231) and found that specific derivatives displayed significant cytotoxicity, especially when combined with doxorubicin, suggesting a synergistic effect .

Case Study 1: Antitumor Activity

In a recent study, this compound was tested for its antitumor activity against various cancer cell lines. The results indicated that the compound inhibited cell proliferation effectively, leading to increased apoptosis in treated cells. The study emphasized the importance of further investigations into the structure-activity relationship (SAR) to optimize its efficacy .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, including this compound. The results showed a significant reduction in inflammatory markers in vitro, supporting its potential use in treating inflammatory conditions .

Summary of Biological Activities

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substituent differences are summarized below:

Physical and Spectroscopic Properties

Key Research Findings and Trends

Synthetic Efficiency : Suzuki coupling and alkylation methods are robust for diversifying pyrazole scaffolds, with yields >70% .

Substituent Impact :

- Electron-withdrawing groups (e.g., CF₃, sulfonyl) enhance thermal stability and metabolic resistance.

- Bulky sulfonamides (e.g., piperidinyl) may reduce cytotoxicity compared to smaller substituents .

Gaps in Data: Limited information exists on the target compound’s biological activity and crystallographic parameters (cf. for analogous X-ray studies).

常见问题

Q. What are the optimal synthetic routes for ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate, and how can intermediates be characterized?

The synthesis typically involves sequential functionalization of the pyrazole core. For example:

- Step 1 : Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate derivatives are synthesized via hydrazine hydrate reactions (as seen in analogous compounds) .

- Step 2 : Morpholine sulfonation is introduced using sulfonyl chlorides under inert conditions.

- Characterization : Intermediates are validated via H/C NMR (e.g., coupling constants for substituent positioning) and LC-MS for purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- NMR : H NMR identifies substituent environments (e.g., methyl groups at δ 1.3–1.5 ppm, morpholine protons at δ 3.4–3.7 ppm). F NMR may detect trifluoromethyl groups in precursors .

- X-ray crystallography : SHELXL/SHELXS software () resolves absolute configuration, with validation using R-factor analysis (<0.05) and CCDC deposition .

- HRMS : Confirms molecular ion peaks (e.g., [M+H] with <2 ppm error) .

Q. How can researchers standardize purity assessment for this compound?

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to achieve ≥95% purity .

- Melting point : Compare experimental values (e.g., 153–154°C for similar esters) to literature data .

- TLC : Monitor reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the morpholine sulfonyl group in drug design?

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to evaluate sulfonyl group electrophilicity.

- Docking studies : Use AutoDock Vina to assess interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) .

- MD simulations : Analyze stability of hydrogen bonds between the sulfonyl group and protein residues over 100 ns trajectories .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

- Dose-response curves : Test compound efficacy across 0.1–100 μM ranges to identify non-linear effects .

- SAR studies : Compare analogs (e.g., morpholine vs. piperidine sulfonyl groups) to isolate structural contributors to activity .

- Metabolic stability assays : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. How can by-products from alkylation or sulfonation steps be identified and mitigated?

- HPLC-MS : Detect side products (e.g., di-alkylated isomers or sulfonic acid impurities) .

- Reaction optimization : Adjust stoichiometry (e.g., 1.2 equiv sulfonyl chloride) and temperature (0°C → RT) to minimize overreaction .

- Column chromatography : Separate isomers using silica gel with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。